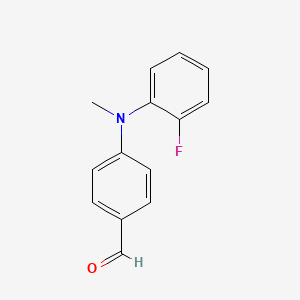

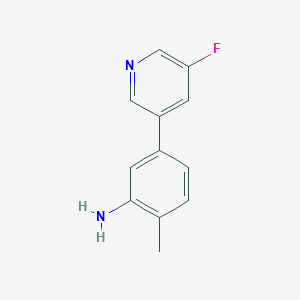

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde

説明

Synthesis Analysis

The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand is then complexed with various metal ions (Mn, Co, Ni, Cu, and Zn) to form metal complexes . The yield is approximately 73.91% , and the compound appears as a brown solid with a melting point above 350°C .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and coordination reactions with metal ions. The “O” and “N” donor atoms of the Schiff base ligand coordinate with metal (II) ions, resulting in six-coordinated octahedral geometry for the metal complexes .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemical Synthesis and Catalysis

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde plays a role in advanced chemical synthesis techniques, such as the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This process utilizes orthanilic acids as transient directing groups and involves 1-fluoro-2,4,6-trimethylpyridinium salts as either a bystanding F+ oxidant or an electrophilic fluorinating reagent. The structural and mechanistic insights into this catalytic process were further elucidated by obtaining an X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate, showcasing the compound's utility in sophisticated organic transformations (Xiao-Yang Chen, E. J. Sorensen, 2018).

Aggregation-Induced Emission Materials

The compound also finds application in the field of material science, particularly in the study of aggregation-induced emission (AIE) materials. It has been observed that the fluorescence color change of 4-[bis(4-methylphenyl)amino]benzaldehyde (a compound similar in structure to 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde) can be induced by physical manipulations such as vigorous stirring and heating. This property is attributed to a morphological change in the material from an amorphous to a crystalline state, highlighting the potential of such compounds in developing new AIE materials (Motoki Kurita, Mika Momma, K. Mizuguchi, H. Nakano, 2013).

Green Chemistry and Ultrasound-Assisted Synthesis

In the realm of green chemistry, this compound contributes to the development of more sustainable and efficient synthesis methods. A study demonstrated the catalyst-free synthesis of novel tetrahydroquinolin-5(1H)-one derivatives through a one-pot four-component reaction involving 4-fluorophenylacetonitrile and various substituted benzaldehydes, including compounds similar to 4-((2-Fluorophenyl)(methyl)amino)benzaldehyde. This method leverages ultrasonic conditions to enhance reaction efficiency, offering benefits such as reduced reaction times and simplified workup procedures, while achieving excellent yields (Santhosh Govindaraju, S. Tabassum, Riyaz-ur-Rahaman Khan, M. A. Pasha, 2016).

特性

IUPAC Name |

4-(2-fluoro-N-methylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-16(14-5-3-2-4-13(14)15)12-8-6-11(10-17)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPGKWLKXSILIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Fluorophenyl)(methyl)amino)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)

![Benzyl[1-(1H-pyrazol-3-YL)ethyl]amine](/img/structure/B1444915.png)